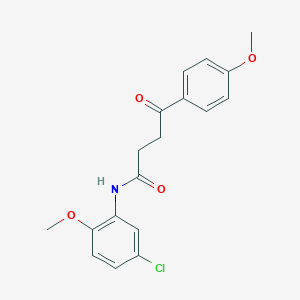
2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as COBRA or NSC 62786 and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide involves the inhibition of specific enzymes and proteins. This compound has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. It has also been shown to inhibit the activity of certain kinases that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is the programmed cell death of cancer cells. This compound has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This compound has also been found to have low toxicity in normal cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the product. Another future direction is the development of more effective formulations of this compound for in vivo administration. Additionally, further research is needed to investigate the potential applications of this compound in the treatment of other diseases.
Méthodes De Synthèse
2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide can be synthesized using various methods. One of the most common methods involves the reaction of 2-chlorobenzenesulfonamide with 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole in the presence of a base. The reaction mixture is then heated, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
2-chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of these diseases.
Propriétés
IUPAC Name |
2-chloro-N-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c1-17-11-7-6-9(8-12(11)21-14(17)18)16-22(19,20)13-5-3-2-4-10(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWQSPQXPXEYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-YL)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

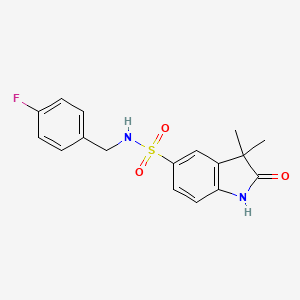
![N-(3,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B7479008.png)
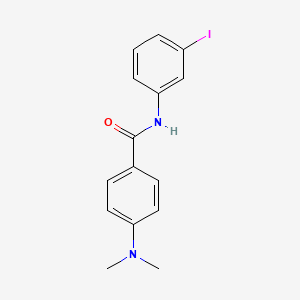
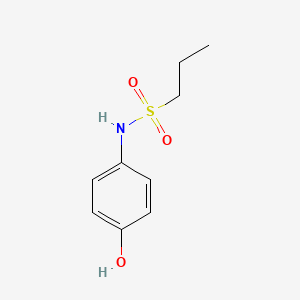
![N-(benzylcarbamoyl)-2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7479052.png)

![1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B7479065.png)
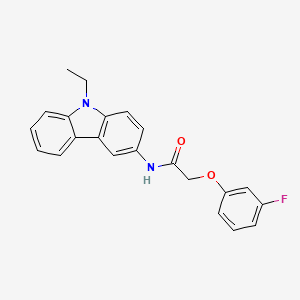
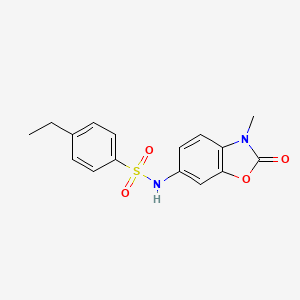
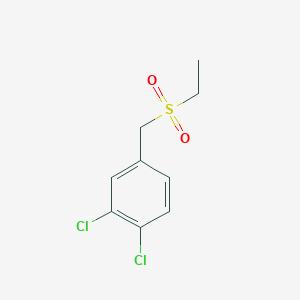
![N-cyclopentyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7479104.png)


